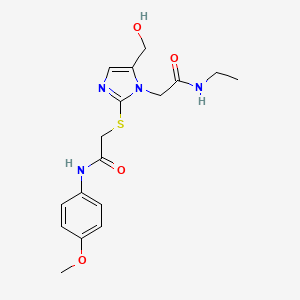

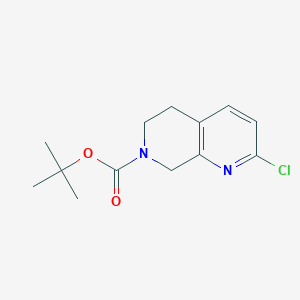

N-(4-氟苄基)-2-((5-(4-(4-甲氧基苯基)哌嗪-1-基)-1,3,4-噻二唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

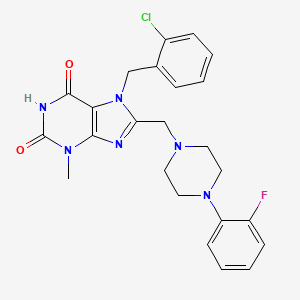

The compound "N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a novel synthetic molecule that appears to be structurally related to a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss similar compounds with potential antitumor and antibacterial properties. These compounds are characterized by the presence of a 1,3,4-thiadiazole moiety, a piperazine ring, and various benzyl substituents, which are known to influence the biological activity of these molecules.

Synthesis Analysis

The synthesis of related compounds involves the use of aminothiourea and carbon disulfide as starting materials, followed by reactions with various benzyl halides to introduce the benzylthio moiety. The final step typically involves the coupling of the thiadiazole with a piperazine derivative to form the acetamide linkage. The synthesis is likely to involve multiple steps, including condensation, substitution, and amidation reactions. The precise synthesis of "N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" would follow a similar synthetic route with appropriate modifications to incorporate the 4-fluorobenzyl and 4-methoxyphenyl groups .

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using techniques like 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis. These techniques provide detailed information about the molecular framework, including the nature of the substituents and the confirmation of the thiadiazole and piperazine rings. The presence of fluorine and methoxy substituents in the compound of interest would be expected to influence the electronic distribution and potentially the conformation of the molecule, which could be elucidated through these analytical methods .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the acetamide, thiadiazole, and piperazine functionalities. The thiadiazole ring is known for its electron-withdrawing properties, which could affect the reactivity of adjacent functional groups. The piperazine ring could engage in hydrogen bonding and other non-covalent interactions, which might be relevant in the biological activity of the compound. The fluorine atom on the benzyl group could also influence the reactivity through inductive effects and by stabilizing adjacent anionic intermediates in reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would include their solubility in various solvents, melting points, and stability under different conditions. The presence of the benzyl and piperazine groups could confer a degree of lipophilicity, while the thiadiazole might contribute to the compound's overall polarity. The fluorine and methoxy substituents would further modulate these properties. These characteristics are important for the compound's bioavailability and its interaction with biological targets .

Biological Activity

Although the specific biological activity of "N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is not provided, related compounds have demonstrated significant antitumor and antibacterial effects. For instance, certain benzylthio-thiadiazole acetamides have shown potent antiproliferative activity against cancer cell lines and the ability to induce apoptosis and cell cycle arrest. Others have exhibited inhibitory effects against bacterial pathogens and antiviral activity against tobacco mosaic virus. These activities suggest that the compound may also possess similar biological properties, which would be worth investigating through in vitro and in vivo studies .

科学研究应用

哌嗪衍生物在药物化学中的应用

哌嗪是一种含六元氮的杂环,由于其存在于多种具有不同治疗用途的药物中,包括抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药和抗炎药,因此在药物设计中具有重要意义。对哌嗪核上的取代模式进行修饰会导致所得分子的药用潜力发生显着差异。例如,特定的哌嗪衍生物已显示出作为中枢神经系统 (CNS) 药物、抗癌药、心脏保护剂、抗病毒药、抗结核药、抗炎药、抗糖尿病药和抗组胺药的潜力,以及用于止痛和成像应用的药物 (A. Rathi 等人,2016 年)。

1,3,4-噻二唑衍生物

1,3,4-噻二唑核及其衍生物代表了一类重要的稠合杂环,表现出广泛的生物活性。这些化合物,包括通过使 2-氨基-5-芳基/烷基-1,3,4-噻二唑与其他活性部分反应而合成的化合物,已显示出对各种菌株(如金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌)的抗菌活性。这些化合物的设计通常旨在解决溶解性难题,这是开发有效药物的主要障碍 (B. K. Tiwary 等人,2016 年)。

哌嗪及其类似物的抗分枝杆菌活性

哌嗪及其类似物因其抗分枝杆菌特性而备受关注,特别是对结核分枝杆菌,包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株。哌嗪的结构多功能性使其成为设计有效抗结核分子的关键构件,强调了构效关系 (SAR) 在开发更安全、更具选择性和更具成本效益的抗分枝杆菌药物中的重要性 (P. Girase 等人,2020 年)。

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O2S2/c1-30-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21-25-26-22(32-21)31-15-20(29)24-14-16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWBRZHKJAOUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

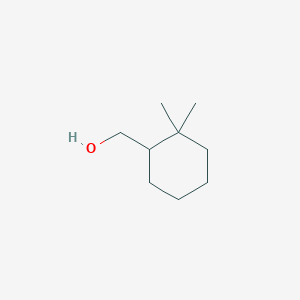

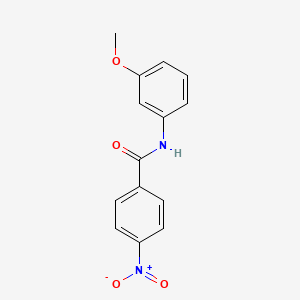

![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)

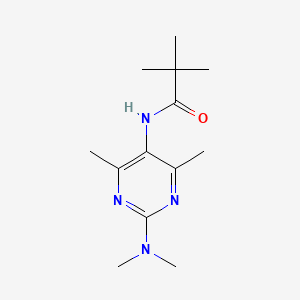

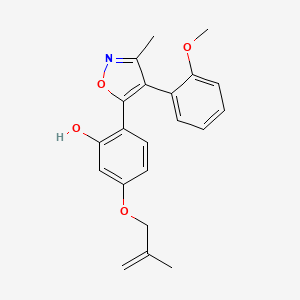

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

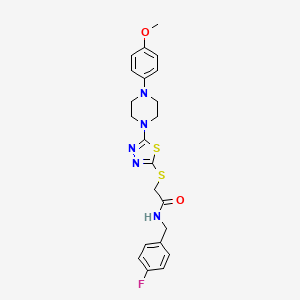

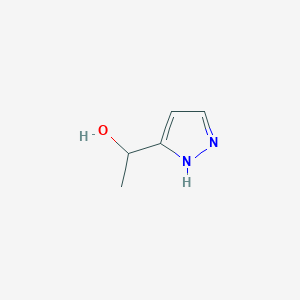

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)